Home > Products > Screening Compounds P78616 > (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione -

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Catalog Number: EVT-4894525
CAS Number:
Molecular Formula: C19H16N2O6
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound was synthesized via a tandem Knoevenagel–Michael protocol using phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one.
  • Relevance: This compound shares the core pyrimidine-2,4,6-trione structure with 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Both also feature substitutions at the 5-position of the pyrimidine ring, although with different groups.

5-Benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This is one of five compounds analyzed for its supramolecular structure, revealing a very wide C-C-C angle at the methine C atom linking the two rings.
  • Relevance: Similar to 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, this compound features a benzylidene group at the 5-position of the pyrimidine-2,4,6-trione core.

5-(3-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This is another compound in the same study as above, examined for its supramolecular structure and hydrogen bonding patterns.
  • Relevance: This compound, like 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, features a methoxybenzylidene substituent at the 5-position of the central pyrimidine-2,4,6-trione.

5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: Part of the same group of compounds investigated for supramolecular structures, this compound also shows a wide C-C-C angle at the linking methine carbon.
  • Relevance: This compound shares the same core structure as 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, with both featuring a methoxybenzylidene group at the 5-position of the pyrimidine-2,4,6-trione.

5-[4-(Dimethylamino)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: One of five compounds studied, this one showed evidence of intramolecular charge separation.
  • Relevance: Similar to 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, this molecule features a substituted benzylidene group at the 5-position of the pyrimidine-2,4,6-trione ring system.

5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound is the last in the series of five studied for their supramolecular structures and intermolecular interactions.
  • Relevance: This compound, like 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, has a substituted benzylidene group attached to the 5-position of the central pyrimidine-2,4,6-trione.

N-Phenyl-4-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)ylidene)methyl]amino}benzenesulfonamide

  • Compound Description: This novel heterocyclic ligand was synthesized and characterized as part of a study on palladium(II) complexes.
  • Relevance: Both this compound and 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione are derivatives of 2,4,6-trioxotetrahydropyrimidine and feature a substituent at the 5-position.

5-{[(3-Hydroxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: Another novel heterocyclic ligand designed with a different donor atom system compared to compound 7.
  • Relevance: This compound shares the core pyrimidine-2,4,6(1H,3H,5H)-trione structure with 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and also has a substituent at the 5-position.

(2E,6E)-2,6-Bis(2,4-dimethylbenzylidene)cyclohexanone

  • Compound Description: This compound is a monocarbonyl analog of curcumin, designed to be more stable and have better pharmacokinetic properties. [, ]
  • Relevance: This compound is relevant due to its structural similarity to curcumin, specifically the presence of two substituted benzylidene groups. The target compound, 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also features a substituted benzylidene moiety. [, ]

5-(4-Hydroxy-3-methoxybenzylidene)-2-imino-3-(4-methoxyphenyl)oxazolidin-4-one

  • Compound Description: This compound was synthesized and tested for antibacterial activity against Staphylococcus aureus and E. coli, showing promising results.
  • Relevance: This compound, while having a different core structure, shares the 4-hydroxy-3-methoxybenzylidene substituent with 5-(3-hydroxy-4-methoxybenzylidene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Properties

Product Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C19H16N2O6/c1-26-15-6-4-3-5-13(15)21-18(24)12(17(23)20-19(21)25)9-11-7-8-16(27-2)14(22)10-11/h3-10,22H,1-2H3,(H,20,23,25)/b12-9-

InChI Key

VMWGZKPCTNEYLL-XFXZXTDPSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.